molecular formula C17H21NO2 B5336305 N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B5336305
M. Wt: 271.35 g/mol
InChI Key: DYSVIZYMRJUUPX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the construction of benzofuran rings through free radical cyclization cascades, which are effective for synthesizing complex benzofuran derivatives .

Chemical Reactions Analysis

N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, yielding reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Typical reagents include halides and amines.

Scientific Research Applications

N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclohexyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-7-8-15-13(11-20-16(15)9-12)10-17(19)18-14-5-3-2-4-6-14/h7-9,11,14H,2-6,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSVIZYMRJUUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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